molecular formula C8H8BrNO3 B12333582 2-Pyridinecarboxylic acid, 5-bromo-1,6-dihydro-3-methyl-6-oxo-, methyl ester

2-Pyridinecarboxylic acid, 5-bromo-1,6-dihydro-3-methyl-6-oxo-, methyl ester

Cat. No.: B12333582
M. Wt: 246.06 g/mol
InChI Key: VUFJBOGDCVOWSC-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is a heterocyclic compound with a pyridine ring structure. It is known for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The compound’s unique structure, which includes a bromine atom and a carboxylate group, makes it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate typically involves the bromination of a suitable pyridine precursor followed by esterification. One common method involves the bromination of 3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid using bromine in the presence of a suitable solvent such as acetic acid. The resulting brominated product is then esterified using methanol and a catalyst such as sulfuric acid to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Products include azido or thiocyanato derivatives.

    Oxidation: Products include oxo derivatives.

    Reduction: Products include alcohol derivatives.

Scientific Research Applications

Methyl 5-bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the carboxylate group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate
  • Methyl 5-bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Uniqueness

Methyl 5-bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is unique due to the specific positioning of the bromine atom and the methyl group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

methyl 3-bromo-5-methyl-2-oxo-3H-pyridine-6-carboxylate

InChI

InChI=1S/C8H8BrNO3/c1-4-3-5(9)7(11)10-6(4)8(12)13-2/h3,5H,1-2H3

InChI Key

VUFJBOGDCVOWSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C(=O)N=C1C(=O)OC)Br

Origin of Product

United States

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